molecular formula C11H10BrNO2 B2582069 [5-(4-Amino-2-bromophenyl)-2-furyl]methanol CAS No. 874592-18-4

[5-(4-Amino-2-bromophenyl)-2-furyl]methanol

Cat. No. B2582069
CAS RN: 874592-18-4
M. Wt: 268.11
InChI Key: VJFCSXXVFITIJS-UHFFFAOYSA-N
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Description

“[5-(4-Amino-2-bromophenyl)-2-furyl]methanol” is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. It has a CAS Number of 752969-45-2 and a molecular weight of 202.05 . The IUPAC name for this compound is (5-amino-2-bromophenyl)methanol .


Molecular Structure Analysis

The molecular formula of this compound is C7H8BrNO . The InChI code is 1S/C7H8BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 . The compound has a molecular weight of 202.05 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a topological polar surface area of 46.2 Ų .

Scientific Research Applications

Therapeutic Agent Development

  • A study on the synthesis and in silico evaluation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives indicates potential as therapeutic agents. These compounds exhibited significant enzyme inhibitory activity and antimicrobial effects, with certain derivatives showing exceptional inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their utility in developing treatments for diseases such as Alzheimer's (Hussain et al., 2017).

Anti-Leishmanial Activity

  • Research on 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome revealed notable anti-leishmanial activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. This discovery points to the potential application of furyl compounds in treating parasitic infections (Deiva et al., 2019).

Antimicrobial Evaluation

  • A novel synthesis approach for bis-α,β-unsaturated ketones and other derivatives demonstrated antimicrobial properties. Particularly, the synthesis involving furyl compounds highlighted their role in creating substances with potential antibacterial applications, with some compounds showing considerable inhibitory activity against various bacterial strains (Altalbawy, 2013).

Enzyme Inhibition for Alzheimer's Disease

  • The exploration of synthetic multifunctional amides, including furyl derivatives, for Alzheimer's disease showed moderate enzyme inhibitory potentials. Such studies underscore the potential of furyl compounds in the development of new drugs targeting neurodegenerative disorders through enzyme inhibition (Hassan et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

[5-(4-amino-2-bromophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFCSXXVFITIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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